3-Fluoro-4-(4-formylphenoxy)benzonitrile
Overview
Description
3-Fluoro-4-(4-formylphenoxy)benzonitrile is a useful research compound. Its molecular formula is C14H8FNO2 and its molecular weight is 241.22. The purity is usually 95%.
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Scientific Research Applications
Homolytic Hydroxylation Studies
3-Fluoro-4-(4-formylphenoxy)benzonitrile, a derivative of benzonitrile, has been studied in the context of homolytic hydroxylation. Research indicates that the hydroxylation of benzonitrile, among other compounds, depends on the presence of metal salts and oxidizing agents, affecting product distribution and isomerization processes. This research has implications for understanding the chemical behavior of benzonitrile derivatives under various conditions (Eberhardt, 1977).
Radiation-Induced Hydroxylation
Radiation-induced hydroxylation studies have explored the behavior of benzonitrile under the influence of radiation in the absence of oxidizing agents. The presence of metal salts significantly affects the conversion of hydroxycyclohexadienyl radicals to phenols, an important factor in the chemical transformation of benzonitrile derivatives (Eberhardt, 1977).
Continuous Flow Iodination
In the field of organic synthesis, continuous flow iodination methods have been used for the derivatization of benzonitrile compounds. These methods can lead to different regioisomers and are critical for understanding the selective reactions of benzonitrile derivatives (Dunn et al., 2018).
Anaerobic Transformation Studies
Anaerobic transformation studies have examined the conversion of phenol to benzoate, using fluorobenzene as an analogue. This research has provided insights into the para-carboxylation process, relevant for understanding the transformation behaviors of benzonitrile derivatives (Genthner et al., 1989).
Internal Conversion in Alkane Solvents
Studies on the internal conversion of fluoro-substituted benzonitrile derivatives in alkane solvents have revealed insights into fluorescence properties and quantum yields. This research is significant for applications in photophysics and photochemistry (Druzhinin et al., 2001).
Synthesis of Fluorinated Derivatives
Synthetic pathways for creating fluorinated derivatives of benzonitrile, such as 2-Fluoro-4-bromobiphenyl, have been explored. These methods are crucial for the production of intermediates in pharmaceutical and chemical industries (Qiu et al., 2009).
Sensing Applications
Benzonitrile derivatives have been applied in the development of fluorescent probes for sensing pH and metal cations. The high sensitivity and selectivity of these compounds are attributed to the unique properties of the fluorophenol moiety (Tanaka et al., 2001).
Polymer Synthesis
In the field of polymer chemistry, fluorinated phthalazinone monomers derived from benzonitrile have been synthesized and used in polycondensation reactions. These polymers exhibit excellent solubility and thermal properties, making them suitable for engineering plastics and membrane materials (Xiao et al., 2003).
Liquid Crystal Research
Research on laterally fluoro-substituted benzonitriles has been conducted to understand their impact on liquid-crystal transition temperatures. This research is crucial for the development of new materials in display technologies (Kelly & Schad, 1985).
Photocatalytic Generation Studies
Studies on the photocatalytic generation of fluorophosgene from 4-(trifluoromethoxy)benzonitrile have provided insights into novel reaction mechanisms. This research has potential applications in synthetic chemistry and material science (Petzold et al., 2018).
Electronic Structure Analysis
The electronic structure of radical-anions of fluorinated benzonitrile derivatives has been investigated using ESR spectra and quantum-chemical analysis. This research aids in understanding the electronic properties of these compounds (Starichenko et al., 1985).
Mechanism of Action
Target of Action
It is often used as a laboratory chemical and in the synthesis of substances , suggesting that it may interact with a variety of molecular targets.
Result of Action
It is known to cause skin irritation and serious eye irritation .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-Fluoro-4-(4-formylphenoxy)benzonitrile . For instance, exposure control is necessary when handling this compound, and appropriate respiratory protection should be used if there is a risk of inhalation .
Properties
IUPAC Name |
3-fluoro-4-(4-formylphenoxy)benzonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8FNO2/c15-13-7-11(8-16)3-6-14(13)18-12-4-1-10(9-17)2-5-12/h1-7,9H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARHWMHDEBZNNKQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)OC2=C(C=C(C=C2)C#N)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8FNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60698947 | |
Record name | 3-Fluoro-4-(4-formylphenoxy)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60698947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
676494-55-6 | |
Record name | 3-Fluoro-4-(4-formylphenoxy)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60698947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.